molecular formula C12H12BrClN2O2 B13870348 3-[(2-Bromo-5-chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione

3-[(2-Bromo-5-chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B13870348
M. Wt: 331.59 g/mol
InChI Key: GVGZAJUACDQXHH-UHFFFAOYSA-N
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Description

3-[(2-Bromo-5-chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione is a synthetic organic compound characterized by the presence of a bromine and chlorine-substituted phenyl ring attached to an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Bromo-5-chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

    Friedel-Crafts Acylation: The reaction of 2-bromo-5-chlorobenzoyl chloride with dimethylamine in the presence of a Lewis acid catalyst such as aluminum chloride.

    Cyclization: The intermediate product undergoes cyclization with urea under acidic conditions to form the imidazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromo-5-chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The imidazolidine-2,4-dione core can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenyl-substituted derivatives, while oxidation and reduction can modify the imidazolidine-2,4-dione core.

Scientific Research Applications

3-[(2-Bromo-5-chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-[(2-Bromo-5-chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The bromine and chlorine atoms on the phenyl ring can form halogen bonds with biological macromolecules, influencing their activity. The imidazolidine-2,4-dione core can interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Bromo-4-chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione
  • 3-[(2-Bromo-5-fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione
  • 3-[(2-Chloro-5-fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione

Uniqueness

3-[(2-Bromo-5-chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C12H12BrClN2O2

Molecular Weight

331.59 g/mol

IUPAC Name

3-[(2-bromo-5-chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C12H12BrClN2O2/c1-12(2)10(17)16(11(18)15-12)6-7-5-8(14)3-4-9(7)13/h3-5H,6H2,1-2H3,(H,15,18)

InChI Key

GVGZAJUACDQXHH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC2=C(C=CC(=C2)Cl)Br)C

Origin of Product

United States

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